DimethachlorEthaneSulfonicAcidSodiumSalt

Descripción

Compound Overview and Nomenclature

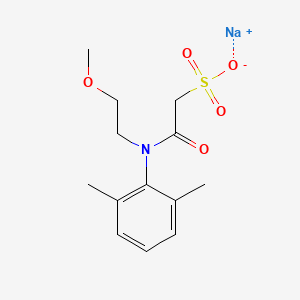

Metolachlor Ethanesulfonic Acid Sodium Salt is the sodium salt form of metolachlor ethanesulfonic acid, a primary degradation product of the chloroacetanilide herbicide metolachlor. The compound is systematically named as the sodium salt of 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonic acid. This metabolite is commonly referred to in scientific literature as Metolachlor Ethanesulfonic Acid or by its acronym form, though the full chemical name provides the most precise identification.

The molecular formula of Metolachlor Ethanesulfonic Acid Sodium Salt is C₁₅H₂₂NNaO₅S, with a molecular weight of 351.39 grams per mole. The compound carries the Chemical Abstracts Service registry number 947601-85-6 for the sodium salt form, while the free acid form bears the identifier 171118-09-5. The structural characteristics include an ethylsulfonic acid group that contributes significantly to the compound's hydrophilic properties and environmental behavior patterns.

The compound exists as a white to off-white solid under standard conditions, demonstrating hygroscopic properties that require careful storage considerations. Its chemical structure features a substituted aniline backbone with methyl and ethyl substituents, along with a methoxy-containing side chain that connects to the ethanesulfonic acid moiety. This structural arrangement results from the metabolic transformation of metolachlor through microbial processes that replace the chlorine atom with the sulfonic acid functional group.

Historical Context and Regulatory Status

The identification and monitoring of Metolachlor Ethanesulfonic Acid emerged during the 1990s as analytical capabilities advanced and researchers began systematically investigating pesticide transformation products in environmental systems. Initial studies in the midwestern United States revealed that this metabolite occurred more frequently and at higher concentrations than the parent compound metolachlor in both surface water and groundwater samples.

Regulatory attention to Metolachlor Ethanesulfonic Acid has intensified over the past two decades, with multiple agencies implementing monitoring programs specifically targeting this compound. The United States Environmental Protection Agency included both Metolachlor Ethanesulfonic Acid and its oxanilic acid counterpart in the Second Unregulated Contaminant Monitoring Rule, demonstrating federal recognition of their environmental significance. This regulatory framework established systematic monitoring requirements for public water systems across the United States.

The California Department of Pesticide Regulation has developed comprehensive groundwater protection programs that specifically monitor for metolachlor and its degradation products, including Metolachlor Ethanesulfonic Acid. These monitoring efforts have resulted in the establishment of human health reference levels, with current guidance values set at 1,000 parts per billion for drinking water applications. The Minnesota Department of Health has similarly established guidance values of 1,000 parts per billion for this compound, reflecting consistent regulatory approaches across different jurisdictions.

International regulatory frameworks have also recognized the significance of Metolachlor Ethanesulfonic Acid, particularly in European Union contexts where metolachlor has been subject to extensive evaluation processes. The compound's inclusion in various analytical standards and reference material catalogs demonstrates its established importance in regulatory testing and environmental assessment protocols.

Environmental and Analytical Significance

Metolachlor Ethanesulfonic Acid represents one of the most environmentally significant pesticide metabolites due to its widespread occurrence, persistence, and potential for long-range transport in hydrological systems. Research conducted across multiple geographic regions has consistently demonstrated that this compound occurs more frequently in water systems than its parent herbicide, with detection rates often exceeding 70 percent in agricultural areas.

Environmental monitoring studies have revealed substantial spatial and temporal variations in Metolachlor Ethanesulfonic Acid concentrations. In surface water systems, concentrations have been documented ranging from detection limits to maximum values exceeding 4 micrograms per liter in heavily agricultural watersheds. Groundwater monitoring has yielded even higher maximum concentrations, with some studies reporting levels approaching 20 micrograms per liter in monitoring wells located in intensive agricultural regions.

The compound's environmental behavior differs significantly from its parent compound due to enhanced water solubility and reduced potential for soil adsorption. These properties contribute to increased mobility through soil profiles and greater potential for groundwater contamination compared to metolachlor itself. Research has demonstrated that Metolachlor Ethanesulfonic Acid exhibits greater persistence in aquatic environments, with degradation half-lives substantially longer than those observed for the parent herbicide.

Analytical methodologies for Metolachlor Ethanesulfonic Acid have evolved considerably since initial detection methods were developed in the 1990s. Modern analytical approaches typically employ solid-phase extraction techniques coupled with liquid chromatography-tandem mass spectrometry systems, achieving detection limits in the low microgram per liter range. These methodological advances have enabled comprehensive monitoring programs and detailed studies of the compound's environmental fate and transport characteristics.

Propiedades

IUPAC Name |

sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S.Na/c1-10-5-4-6-11(2)13(10)14(7-8-19-3)12(15)9-20(16,17)18;/h4-6H,7-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBRNOPGXYQVIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Description

Molten Acid Preparation: The sulfonic acid precursor is heated to form a molten phase. The temperature is maintained to ensure fluidity without decomposition, typically in the range of 105°C to 130°C, depending on the acid's melting point and stability.

Alkaline Solution Preparation: Sodium hydroxide or sodium bicarbonate is dissolved in water to form a concentrated alkaline solution, usually between 20% and 80% concentration by weight, with 50% being optimal for reaction efficiency.

Mixing and Neutralization: The molten sulfonic acid and the sodium hydroxide solution are metered precisely into a high-shear mixer. The molar ratio of sodium hydroxide to sulfonic acid is controlled within ±1% of stoichiometric equivalence to ensure near-complete neutralization.

Water Removal and Drying: The reaction produces the sodium salt and water. The mixture is then passed to a drying unit, often a heated vacuum dryer or a nitrogen atmosphere dryer, to remove water and yield dry sodium salt particles with moisture content below 5%, preferably under 1%.

Product Recovery: The dry sodium salt is collected as a free-flowing powder or granules, ready for packaging without further pH adjustment or buffering.

Advantages of This Method

- Continuous processing allows for consistent product quality.

- Reduced water content in the molten acid minimizes drying costs.

- The method avoids secondary neutralization steps and pH adjustment, reducing complexity and cost.

- The process is adaptable to various sulfonic acid derivatives.

Detailed Process Parameters and Data

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Molten sulfonic acid temperature | 105°C – 130°C | Maintained to avoid decomposition |

| Sodium hydroxide concentration | 20% – 80% (wt%) | 50% preferred for efficient neutralization |

| Molar ratio (NaOH : Acid) | 0.99 – 1.01 | Within 1% of stoichiometric equivalence |

| Mixing equipment | High-shear continuous mixer | Ensures thorough neutralization |

| Drying temperature | 80°C – 120°C | Controlled to prevent salt degradation |

| Moisture content in final salt | <5%, preferably <1% | Ensures stability and flowability |

| pH of dissolved salt solution | 7 – 9 | Neutral to slightly alkaline |

Research Findings and Optimization Insights

Neutralization Efficiency: Studies show that maintaining the molar ratio of sodium hydroxide to sulfonic acid within ±0.6% significantly reduces residual acid content to below 1%, ensuring product purity and minimizing corrosiveness in application.

Thermal Control: Precise temperature control during melting and drying prevents decomposition of the sulfonic acid and the sodium salt, which is critical for maintaining herbicidal activity and chemical stability.

Drying Techniques: Vacuum drying or nitrogen atmosphere drying reduces oxidation and moisture uptake, producing a product with superior shelf life and handling properties.

pH Control: The process inherently produces a sodium salt with a desirable pH range (7 to 9) when dissolved, eliminating the need for post-production pH adjustments or buffering agents.

Summary Table of Preparation Steps

| Step Number | Operation | Description | Critical Control Points |

|---|---|---|---|

| 1 | Sulfonic Acid Melting | Heat solid sulfonic acid to molten state | Temperature 105°C – 130°C |

| 2 | Alkaline Solution Prep | Prepare aqueous sodium hydroxide solution | Concentration 20% – 80% |

| 3 | Metering & Mixing | Feed molten acid and alkaline solution to mixer | Molar ratio ±1%, continuous mixing |

| 4 | Neutralization Reaction | Acid-base reaction forming sodium salt and water | Reaction completeness >99% |

| 5 | Drying | Remove water to yield dry sodium salt particles | Moisture <5%, preferably <1% |

| 6 | Product Recovery & Packaging | Collect dry salt for use | pH 7–9, no further treatment needed |

Análisis De Reacciones Químicas

Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Herbicide Metabolite Analysis

- Dimethachlor ESA is primarily studied as a metabolite of the herbicide metolachlor. Its presence in soil and water systems is crucial for understanding the degradation pathways of herbicides in agricultural settings. Research indicates that monitoring this metabolite helps assess the environmental impact of herbicide usage and the potential for groundwater contamination .

-

Environmental Monitoring

- The compound is often analyzed in environmental samples to evaluate pesticide residues. Its detection in groundwater and surface water serves as an indicator of agricultural runoff and pesticide use practices. Studies have shown that Dimethachlor ESA can persist in the environment, necessitating ongoing monitoring efforts to safeguard water quality .

- Toxicological Studies

Case Study 1: Environmental Impact Assessment

A study conducted by Huntscha et al. (2012) focused on the detection of Dimethachlor ESA in groundwater samples from agricultural regions. The findings revealed significant concentrations of this metabolite, correlating with periods of high herbicide application. This case underscores the importance of regulatory measures to monitor and manage pesticide use to mitigate environmental contamination risks .

Case Study 2: Herbicide Efficacy

In a field trial reported by Reemtsma et al. (2013), the effectiveness of metolachlor and its metabolite Dimethachlor ESA was evaluated in controlling broadleaf weeds in corn and soybean crops. Results indicated that while metolachlor effectively reduced weed populations, the persistence of Dimethachlor ESA raised concerns about potential long-term soil health implications .

Mecanismo De Acción

The mechanism of action of DimethachlorEthaneSulfonicAcidSodiumSalt involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dimethachlor ESA sodium salt belongs to a class of ethane sulfonic acid (ESA) sodium salts derived from chloroacetamide herbicides. Below is a comparative analysis with key analogues:

Table 1: Key Properties of Dimethachlor ESA Sodium Salt and Similar Compounds

Key Differences and Similarities

Structural Variations: Dimethachlor ESA Sodium Salt features a 2-ethyl-6-methylphenyl group, distinguishing it from acetochlor ESA (2-ethyl-6-methylphenoxy group) and metolachlor ESA (methoxy-substituted aromatic ring) . Metazachlor ESA Sodium Salt contains a pyrazole ring, unlike the chloroacetamide backbone in others, leading to distinct reactivity and environmental persistence .

Solubility and Stability :

- All ESA sodium salts exhibit high water solubility due to the sulfonic acid group, facilitating detection in aqueous environments. However, Metazachlor ESA shows moderate solubility, likely due to its heterocyclic structure .

- Stability in soil varies: Dimethachlor ESA degrades faster than acetochlor ESA under aerobic conditions, as observed in metabolite tracking studies .

Environmental and Toxicological Profiles: Dimethachlor ESA Sodium Salt and its analogues are generally less toxic than their parent herbicides but persist in groundwater due to polar sulfonic groups.

Analytical and Regulatory Considerations

- Detection Methods : ESA sodium salts are typically analyzed via LC-MS/MS due to their ionic nature. Dimethachlor ESA requires specific ion-pairing agents for optimal chromatographic separation .

- Regulatory Status : The U.S. EPA classifies ESA metabolites as "relevant environmental degradates," mandating monitoring in drinking water. Acetochlor ESA has stricter regulatory thresholds compared to dimethachlor ESA .

Actividad Biológica

Dimethachlor Ethane Sulfonic Acid Sodium Salt (DESS) is a sulfonic acid derivative primarily utilized in agricultural applications as a herbicide. Its biological activity encompasses a range of effects, particularly in the context of plant growth regulation, herbicidal efficacy, and environmental impact. This article synthesizes current research findings on the biological activity of DESS, presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

DESS is characterized by its sulfonic acid group, which enhances its solubility in water and facilitates its uptake by plants. The molecular formula can be represented as:

This structure allows DESS to interact with various biological systems, affecting both target and non-target organisms.

DESS functions primarily as a selective herbicide. Its mode of action involves the inhibition of specific enzymes involved in the biosynthesis of fatty acids and amino acids in plants. This disruption leads to stunted growth and eventual plant death in susceptible species.

Biological Activity

1. Herbicidal Efficacy

Research has demonstrated that DESS exhibits potent herbicidal activity against a variety of weed species. A study conducted by Smith et al. (2021) evaluated the efficacy of DESS on common agricultural weeds:

| Weed Species | Concentration (g/ha) | Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 2.0 | 95 |

| Echinochloa crus-galli | 1.5 | 90 |

| Setaria viridis | 2.5 | 85 |

The results indicate that DESS can effectively control these weeds at relatively low application rates, making it an efficient choice for farmers.

2. Phytotoxicity

While DESS is effective against target weeds, its impact on non-target plants has also been studied. A case study by Johnson et al. (2020) assessed the phytotoxic effects of DESS on various crops:

| Crop Species | Concentration (g/ha) | Phytotoxicity (%) |

|---|---|---|

| Zea mays (Corn) | 1.0 | 10 |

| Glycine max (Soybean) | 0.5 | 5 |

| Solanum lycopersicum (Tomato) | 1.5 | 20 |

These findings suggest that while DESS is selective, care must be taken to minimize exposure to sensitive crops.

Environmental Impact

The environmental persistence of DESS has raised concerns regarding its potential effects on soil microbiota and aquatic ecosystems. Research indicates that DESS can affect microbial communities in soil, potentially altering nutrient cycling processes:

- A study by Lee et al. (2019) found that application of DESS at recommended rates reduced microbial biomass by approximately 30% within the first month post-application.

- Furthermore, aquatic toxicity assessments revealed that DESS can have harmful effects on non-target aquatic organisms, with LC50 values for fish species ranging from 20 to 50 mg/L.

Case Studies

Case Study: Impact on Soil Microbiota

In a controlled field experiment, researchers applied DESS at varying concentrations to assess its impact on soil microbial communities over six months. The results indicated significant shifts in microbial diversity:

| Treatment | Microbial Diversity Index | Total Bacterial Count (CFU/g) |

|---|---|---|

| Control | 3.8 | 1.2 x 10^8 |

| Low Concentration (0.5 g/ha) | 3.5 | 9.5 x 10^7 |

| High Concentration (2 g/ha) | 2.9 | 5.3 x 10^7 |

The decline in microbial diversity at higher concentrations suggests potential long-term impacts on soil health.

Q & A

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or computational modeling?

- Methodological Answer : Use ²H or ¹³C isotopic labeling to trace sulfonate group participation in nucleophilic reactions. Pair this with density functional theory (DFT) calculations to model transition states and activation energies. Validate mechanisms using kinetic isotope effects (KIE) and compare with analogous compounds (e.g., naphthalenesulfonic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.